![molecular formula C12H23NO3 B14339057 tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate CAS No. 103127-19-1](/img/structure/B14339057.png)
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate is an organic compound with the molecular formula C12H23NO3 It is a carbamate derivative featuring an oxirane (epoxide) ring, which is known for its reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide precursor. One common method involves the use of tert-butyl carbamate and an epoxide-containing compound under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted carbamates depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive oxirane ring.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with various biological molecules. This reactivity makes it useful in modifying proteins and enzymes, potentially altering their activity and function. The carbamate group can also interact with biological targets, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (oxiran-2-ylmethyl)carbamate
- tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
- tert-Butyl [(2R)-oxiran-2-ylmethyl]carbamate
Uniqueness
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate is unique due to its specific combination of a carbamate group and an oxirane ringThe presence of the oxirane ring allows for unique chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
103127-19-1 |
|---|---|
Molekularformel |
C12H23NO3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl N-[3-methyl-1-(oxiran-2-yl)butyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8(2)6-9(10-7-15-10)13-11(14)16-12(3,4)5/h8-10H,6-7H2,1-5H3,(H,13,14) |
InChI-Schlüssel |
JPQROVHYTNFLRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1CO1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
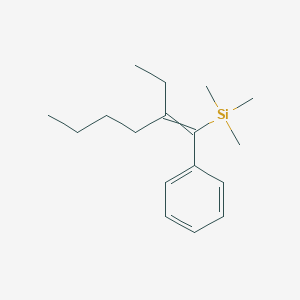
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
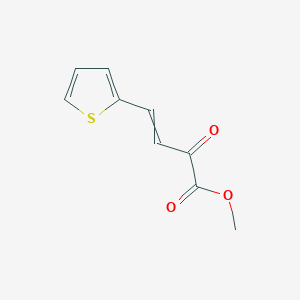
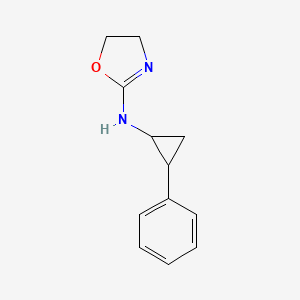
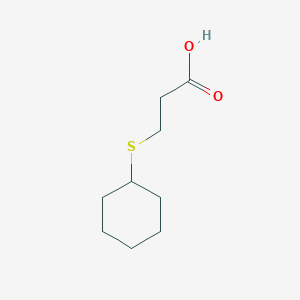

![Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-](/img/structure/B14339027.png)
![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
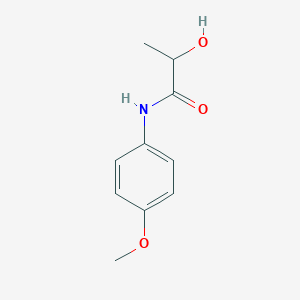
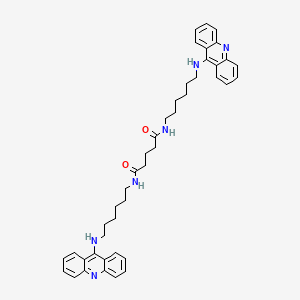
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
